4-Nitro-2,1,3-benzoxadiazol-5-amine
Description
Contextualization within the Benzoxadiazole Chemical Class
Benzoxadiazoles, also known as benzofurazans, are bicyclic aromatic compounds that contain a benzene (B151609) ring fused to an oxadiazole ring. researchgate.net This structural motif imparts unique electronic and photophysical properties to the molecule. The 7-nitro-2,1,3-benzoxadiazole scaffold, in particular, is a well-known fluorophore used in the design of many fluorescent probes that are responsive to specific analytes. frontiersin.org The benzoxadiazole ring system itself is characterized by a planar, bicyclic, and conjugated structure, and its derivatives with extended conjugation are often highly fluorescent. frontiersin.org
The broader class of benzochalcogenodiazoles, which includes benzoxadiazoles, benzothiadiazoles, and benzoselenadiazoles, are aromatic bicyclic compounds with applications ranging from materials science to medicinal chemistry. researchgate.net These compounds have gained increasing interest as lipophilic aromatic fragments in medicinal chemistry, moving beyond their initial primary use in organic semiconductor materials for optoelectronics. researchgate.net Their distinct optical properties make them attractive for biological imaging and photomedicine. researchgate.net
Significance in Advanced Organic and Analytical Chemistry Research
The significance of 4-Nitro-2,1,3-benzoxadiazol-5-amine, often referred to as NBD-amine, and its derivatives in advanced organic and analytical chemistry is largely tied to their fluorescent properties. The NBD moiety was first identified in 1968 as a useful fluorescent label. mdpi.com NBD derivatives are known for their intense fluorescence, with colors ranging from yellow to red. mdpi.com This fluorescence is highly sensitive to the local environment; for instance, NBD is virtually non-fluorescent in water but becomes strongly fluorescent in hydrophobic media. biotium.com
In analytical chemistry, this property is exploited for derivatization. Non-fluorescent compounds containing primary or secondary amine groups can be converted into highly fluorescent NBD derivatives, enabling their detection by fluorescence or UV-Vis spectroscopy. mdpi.com For example, 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are widely used as fluorogenic labeling reagents for amines and amino acids in techniques like High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis. wikipedia.orgdergipark.org.tr This allows for the sensitive detection of amino acids, low molecular weight amines, and even amino acid neurotransmitters. biotium.comnih.gov
In organic synthesis, the NBD core serves as a versatile building block. The strong electron-withdrawing nitro group increases the electrophilicity of the carbon at the 4-position, facilitating nucleophilic aromatic substitution reactions. nih.gov This allows for the straightforward synthesis of a wide array of NBD derivatives with tailored properties for specific applications. mdpi.comanjs.edu.iqrdd.edu.iq
Overview of Key Research Domains for the Chemical Compound and its Derivatives
The applications of this compound and its derivatives span several key research domains:
Fluorescent Probes and Sensors: A primary application is in the development of fluorescent probes for detecting various analytes. chemimpex.com For instance, NBD-based probes have been designed to detect metal ions like Hg2+ and Zn2+. nih.govsigmaaldrich.com These probes often work on principles like photoinduced electron transfer (PET), where the fluorescence is "turned on" in the presence of the target analyte. nih.gov The environmental sensitivity of NBD fluorescence is also utilized in probes for studying biological microenvironments. nih.gov
Biological Imaging: The fluorescent nature of NBD derivatives makes them valuable tools for biological imaging. chemimpex.comresearchgate.net They can be used to label and visualize specific biomolecules, such as proteins and lipids, within living cells, providing insights into cellular processes. mdpi.comresearchgate.net For example, NBD-based fluorescent probes have been developed for imaging the hERG potassium channel and for tracking glucose uptake in metabolically active cells. nih.govacs.org
Medicinal Chemistry: Benzoxadiazole derivatives have shown a range of biological activities. researchgate.net Research has explored their potential as anticancer agents, with some derivatives designed as suicide inhibitors for glutathione (B108866) S-transferases, enzymes often overexpressed in tumor cells. nih.gov Additionally, NBD derivatives have been investigated as fluorescent ligands for sigma receptors, which are implicated in various neurological disorders and cancer. researchgate.netrsc.org
Materials Science: The optical and electronic properties of benzoxadiazoles are of interest in materials science. chemimpex.com They are explored for their potential in creating advanced materials with specific optical properties for applications in electronics and photonics. chemimpex.com Conjugated organic compounds like benzoxadiazoles are valued for their potential in developing flexible and low-cost electronic devices, such as field-effect transistors, sensors, and solar cells. frontiersin.org
Data Tables
Table 1: Physicochemical Properties of Selected Benzoxadiazole Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
|---|---|---|---|
| This compound | C6H4N4O3 | 180.12 | --- |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | C6H2FN3O3 | 183.10 | --- |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | C6H2ClN3O3 | 199.55 | --- |
Data sourced from PubChem and other chemical databases. wikipedia.orgnih.gov
Table 2: Spectroscopic Data of Selected NBD Derivatives
| Derivative | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| NBD-ethylenediamine | Methanol | 466 | 535 |
| NBD-F labeled amines | --- | 470 | 530 |
| NBD-Cl derivatives | Low polarity solvents | 464 | --- |
Data compiled from various research articles and supplier information. frontiersin.orgbiotium.comwikipedia.orgdergipark.org.tr
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYOCEWWSNTXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-Nitro-2,1,3-benzoxadiazol-5-amine and its Derivatives
The construction of the this compound framework and its analogues is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions and multi-step synthetic strategies involving nitration and subsequent reduction.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a key reaction for introducing the amine functionality at the C4 position of the 7-nitro-2,1,3-benzoxadiazole scaffold. This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. libretexts.orgyoutube.com
The reaction of 4-halo-7-nitro-2,1,3-benzoxadiazoles with a wide array of primary and secondary amines is a common and efficient method for synthesizing a library of 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives. arkat-usa.orgumich.edunih.gov This reaction typically proceeds under mild conditions and results in high yields of the desired amino-substituted products. nih.gov The versatility of this method allows for the introduction of various functionalities by simply changing the amine nucleophile. For instance, reactions have been successfully carried out with simple alkyl and aryl amines, amino acids, and more complex amines incorporating crown ethers or other functional moieties. arkat-usa.orgnih.govresearchgate.net The resulting N-substituted derivatives exhibit a range of photophysical and biological properties. nih.gov
The general reaction scheme involves the attack of the amine at the carbon atom bearing the halogen, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. libretexts.orgyoutube.com Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the final product. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negatively charged Meisenheimer complex, thereby facilitating the reaction. libretexts.orgyoutube.com
The nature of the leaving group at the C4 position significantly influences the rate of the SNAr reaction. The two most commonly used precursors are 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). arkat-usa.orgnih.govwikipedia.org
Fluorine, being the most electronegative element, is generally a better leaving group in SNAr reactions than chlorine. This is because the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. mdpi.com Consequently, NBD-F is often more reactive than NBD-Cl and can be used for derivatizing less reactive amines or for reactions requiring milder conditions. nih.govresearchgate.netdergipark.org.tr
Both NBD-Cl and NBD-F are widely used as fluorescent labeling reagents for amines and amino acids in various analytical and biological applications. wikipedia.orgnih.govdergipark.org.trnih.govsemanticscholar.org The choice between the two often depends on the specific application, the reactivity of the amine, and the desired reaction conditions.
Table 1: Comparison of Halide Leaving Groups in SNAr Reactions
| Feature | 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Reactivity | Less reactive than NBD-F. | More reactive than NBD-Cl. nih.govresearchgate.netdergipark.org.tr |
| Leaving Group Ability | Good leaving group. | Excellent leaving group in SNAr. mdpi.com |
| Applications | Widely used for derivatization of amines and thiols. nih.govnih.gov | Preferred for less reactive amines and when milder conditions are required. nih.govsemanticscholar.org |
| Reaction Conditions | May require slightly more forcing conditions compared to NBD-F. | Reacts under very mild conditions. nih.gov |
Multi-Step Synthetic Strategies
In addition to direct amination via SNAr reactions, multi-step synthetic sequences are employed to construct the this compound core, often starting from simpler benzoxadiazole precursors.
Nitration is a fundamental step in the synthesis of these compounds, introducing the essential nitro group onto the benzoxadiazole ring. The nitration of 2,1,3-benzoxadiazole or its substituted derivatives can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. rsc.org The position of nitration is directed by the existing substituents on the ring. For the synthesis of 4-nitro-2,1,3-benzoxadiazole (B59055) derivatives, precursors are chosen such that the nitro group is introduced at the desired position. For example, nitration of 4-amino-2,1,3-benzoxadiazole would likely require protection of the amino group before nitration to prevent oxidation and direct the nitration to the C7 position.
The reduction of a nitro group to an amino group is a common transformation in the synthesis of various aromatic amines. In the context of 2,1,3-benzoxadiazole chemistry, this reaction can be used to convert a dinitro derivative or a nitro-substituted precursor into the corresponding amino compound. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), and other selective reducing agents like sodium dithionite or tin(II) chloride. researchgate.net The choice of the reducing agent is critical to avoid the reduction of other sensitive functional groups within the molecule. For instance, to obtain 4-amino-7-nitro-2,1,3-benzoxadiazole from a dinitro precursor, a selective reduction of one nitro group would be necessary.
Table 2: Common Reagents for Nitro Group Reduction
| Reducing Agent | Conditions | Selectivity |
| Catalytic Hydrogenation (H₂/Pd-C, PtO₂) | Neutral or acidic medium, room temperature and pressure. | Can reduce other functional groups like alkenes and alkynes. |
| Metal/Acid (Sn/HCl, Fe/HCl) | Acidic conditions. | Generally strong reducing conditions. |
| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions. | Can be used for selective reduction in the presence of other reducible groups. researchgate.net |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solutions. | Often used for selective reduction of one nitro group in dinitro compounds. |
Advanced and Green Chemistry Approaches in Synthesis
The synthesis of the 4-amino-7-nitro-2,1,3-benzoxadiazole scaffold, to which the target compound belongs, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halo-substituted precursor, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), with an amine. ucla.eduresearchgate.net Green chemistry principles are increasingly being applied to optimize these synthetic routes.
Catalytic Systems for Enhanced Efficiency
While catalysis is a cornerstone of green chemistry, the synthesis of NBD-amines is not predominantly characterized by the use of catalytic systems. The primary method remains the SNAr reaction, where efficiency is typically enhanced through the strategic selection of reagents and optimization of reaction conditions rather than catalysis. ucla.edu For instance, the choice of the leaving group on the benzoxadiazole ring is critical, with the fluoro derivative (NBD-F) demonstrating significantly higher reactivity and leading to better yields compared to the chloro derivative (NBD-Cl). ucla.edu Research into related heterocyclic compounds, such as benzoxazoles, has explored the use of organocatalysts like pyrrolidine to facilitate annulation reactions, but similar catalytic strategies for the direct formation of the nitrobenzoxadiazole core are not widely documented in the reviewed literature. researchgate.net
Solvent Selection and Reaction Conditions Optimization
The efficiency of synthesizing NBD-amine derivatives is highly dependent on the choice of solvent and reaction conditions. Optimization aims to maximize yield, minimize reaction time, and use environmentally benign solvents. A broadly applicable and highly effective set of conditions involves using 4-fluoro-7-nitrobenzofurazan (NBD-F) with triethylamine as a base in a dimethylformamide (DMF) solvent at room temperature (23 °C) overnight. ucla.edu This method has been shown to dramatically improve yields, particularly for sensitive substrates like glucosamine (B1671600), where the yield increased from 12% with NBD-Cl to 75% with NBD-F. ucla.edu
Other reported conditions involve reacting NBD-Cl with amines in solvents such as methanol, ethanol, or acetonitrile (B52724), often with heating and the addition of a base like sodium hydrogen carbonate. researchgate.netarkat-usa.org Another approach utilizes pyridine as a base in an ethanol:water mixture at room temperature. nih.gov The selection of the solvent can also influence the fluorescence properties of the final product. nih.gov
Below is a data table summarizing various reaction conditions for the synthesis of NBD-amine derivatives.
| NBD Precursor | Amine Substrate | Base | Solvent | Temperature | Yield |
| NBD-F | Glucosamine | Triethylamine | DMF | 23 °C | 75% |
| NBD-Cl | Glucosamine | Sodium Bicarbonate | Aqueous Methanol | 23 °C | 12% |
| NBD-Cl | N-(α-naphthyl)-ethylenediamine | Sodium Bicarbonate | Methanol | Reflux | Not specified |
| NBD-Cl | N-(6-mercaptohexyl)benzamide | Pyridine | Ethanol:Water (1:1) | Room Temp. | Not specified |
| NBD-Cl | Various primary amines | Sodium Bicarbonate | Methanol, Ethanol, or Acetonitrile | Heating | Not specified |
This table is interactive and can be sorted by column.
Atom Economy and Sustainable Synthetic Protocols
Atom economy, a key principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The synthesis of this compound derivatives via the SNAr pathway is inherently a substitution reaction, which tends to have a lower atom economy than addition or rearrangement reactions because it generates byproducts (e.g., a halide salt).
Sustainable protocols focus on mitigating these drawbacks. Key strategies include:
Maximizing Yield: Using more reactive precursors like NBD-F instead of NBD-Cl ensures that a higher proportion of the starting material is converted into the final product, reducing waste. ucla.edu
Milder Conditions: Performing reactions at room temperature, as enabled by the use of NBD-F in DMF, reduces energy consumption compared to methods requiring heating. ucla.edu
Greener Solvents: The use of ethanol and water, as reported in some procedures, is preferable to more hazardous solvents like DMF from an environmental standpoint. nih.gov
Functionalization and Derivatization Strategies
The amine moiety of this compound and its derivatives is a key site for further chemical modification. However, the strong electron-withdrawing nature of the nitrobenzofurazan ring system reduces the nucleophilicity of the amino group, which can influence its reactivity. arkat-usa.org
Alkylation and Acylation of the Amine Moiety
Alkylation and acylation are fundamental transformations for amine groups. While these reactions are common in organic chemistry, their application to the NBD-amine scaffold requires careful consideration of the substrate's electronic properties. The deactivating effect of the NBD ring makes the exocyclic amine less reactive than typical aliphatic or anilino amines.
Synthesis of Conjugates with Diverse Chemical Entities
The primary application of the nitrobenzofurazan scaffold is its use as a fluorogenic labeling agent. nih.gov The non-fluorescent precursors, NBD-Cl and NBD-F, react with primary or secondary amines of target molecules to form stable, highly fluorescent NBD-amine adducts. nih.govwikipedia.org This strategy has been used to synthesize a vast array of conjugates with diverse chemical entities for applications in bioanalytical chemistry.
The reaction is versatile and has been applied to label a wide range of molecules, including:
Simple Amines: Aniline (B41778) and its derivatives. researchgate.netarkat-usa.org
Biologically Relevant Molecules: Amino acids (e.g., phenylalanine), peptides, and proteins. nih.govnih.gov
Carbohydrates: D-glucosamine has been labeled to study glucose uptake. ucla.edu
Complex Organic Scaffolds: Conjugates have been formed with crown ethers, adamantylamine, and stable radicals like 4-amino-TEMPO. researchgate.netarkat-usa.orgnih.gov
Pharmaceuticals: Opioid derivatives have been tagged with NBD to create fluorescent probes for receptor studies. nih.gov
The following data table provides examples of conjugates synthesized from NBD precursors.
| NBD Precursor | Conjugated Amine | Resulting Conjugate Type |
| NBD-Cl | Phenylalanine | Fluorescent Amino Acid |
| NBD-Cl | Furfurylamine | Heterocyclic Conjugate |
| NBD-Cl | Adamantylamine | Cage Compound Conjugate |
| NBD-F | D-Glucosamine | Fluorescent Carbohydrate |
| NBD-Cl | 4-amino-TEMPO | Spin-labeled Fluorescent Probe |
| NBD-Cl | Aminohippuric Acid | Bioactive Molecule Conjugate |
| NBD-Cl | Sarcosine (via alkylation) | Fluorescent tag for Opioids |
This table is interactive and can be sorted by column.
Linkage to Crown Ethers for Supramolecular Assemblies
The fusion of the 4-nitro-2,1,3-benzoxadiazole moiety with crown ethers creates sophisticated molecules with potential applications in sensing and molecular recognition. A key synthetic strategy involves the derivatization of a pre-formed crown ether with a reactive form of the benzoxadiazole unit.
A prominent method utilizes a multi-step synthesis starting from a commercially available crown ether, such as dibenzo-18-crown-6. The process, as detailed in recent research, can be summarized as follows:
Nitration: The crown ether is first nitrated to introduce nitro groups onto the aromatic rings.
Reduction: The nitro groups are then reduced to form the corresponding amines.
Derivatization: The amino-functionalized crown ether is subsequently reacted with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a common and reactive precursor. This final step links the nitrobenzofurazan unit to the crown ether core through an amine bridge. mdpi.com
This synthetic pathway yields a novel derivative that incorporates both the cation-complexing properties of the crown ether and the fluorescent characteristics of the nitrobenzofurazan moiety. mdpi.com The resulting molecules are of significant interest for designing smart fluorescence and complexation systems. mdpi.com The formation of these supramolecular complexes underscores the utility of this chemical transformation in creating materials for chemosensing. mdpi.com
Table 1: Synthetic Steps for Linkage of Nitrobenzofurazan to Dibenzo-18-Crown-6
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
| 1 | Nitration | Nitrating agent | Dinitro-dibenzo-18-crown-6 |
| 2 | Reduction | Reducing agent | Diamino-dibenzo-18-crown-6 |
| 3 | Derivatization | 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | bis-NBD-DB18-C-6 |
This table is a generalized representation of the synthetic process described in the literature.
Incorporation into Extended π-Conjugated Systems
The 2,1,3-benzoxadiazole unit is a valuable component in the construction of extended π-conjugated systems, particularly for the development of novel fluorophores. nih.govnih.govfrontiersin.orgresearchgate.net Its electron-accepting nature makes it an ideal central unit (A) in Donor-π-Acceptor-π-Donor (D-π-A-π-D) architectures. These systems exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which are highly dependent on the molecular structure and the surrounding environment. nih.govnih.govfrontiersin.org
The synthesis of these fluorophores typically involves a multi-step process starting from simple precursors. For instance, a common route begins with the synthesis of the core 2,1,3-benzoxadiazole heterocycle, which is then functionalized to allow for the attachment of donor moieties through π-conjugated linkers. nih.govfrontiersin.org
A representative synthetic pathway includes:
Formation of the Benzoxadiazole Core: Synthesis of 4,7-dibromo-2,1,3-benzoxadiazole from 2,1,3-benzoxadiazole. nih.govfrontiersin.org
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reaction, are then employed to attach π-conjugated donor groups to the 4 and 7 positions of the benzoxadiazole core.
The resulting D-π-A-π-D compounds display strong fluorescence emission and significant Stokes' shifts, which are characteristic of an ICT state. nih.govnih.govfrontiersin.org The electronic and photophysical properties of these materials can be finely tuned by varying the nature of the donor and the π-conjugated bridge. These materials have shown high thermal stability, with degradation occurring at temperatures around 300°C. nih.govresearchgate.net
Table 2: Photophysical Properties of a Representative 2,1,3-Benzoxadiazole-based D-π-A-π-D Fluorophore
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~419 nm | nih.govnih.govfrontiersin.org |
| Molar Extinction Coefficient (ε) | ~2.7 x 107 L mol-1 cm-1 | nih.govnih.govfrontiersin.org |
| Fluorescence Quantum Yield (ΦFL) | ~0.5 | nih.govnih.govfrontiersin.org |
| Stokes' Shift | ~3,779 cm-1 | nih.govnih.govfrontiersin.org |
| Optical Band Gap | 2.64–2.67 eV | nih.gov |
| Electrochemical Band Gap | 2.48–2.70 eV | nih.gov |
The data presented are generalized from studies on D-π-A-π-D systems containing the 2,1,3-benzoxadiazole core.
Chemical Reactivity and Mechanistic Investigations of 4 Nitro 2,1,3 Benzoxadiazol 5 Amine Systems
Detailed Reaction Pathways
The reaction pathways of 4-Nitro-2,1,3-benzoxadiazol-5-amine and its analogues are dominated by their electrophilic nature. The electron-withdrawing capacity of the fused oxadiazole and the nitro group activates the aromatic ring for attack by a wide range of nucleophiles.
Nucleophilic aromatic substitution is a primary reaction pathway for nitrobenzoxadiazole systems. researchgate.net Kinetic studies on analogous compounds reveal that these reactions typically proceed through a stepwise mechanism. koreascience.krpsu.edu The process involves the initial attack of the nucleophile on the electron-deficient aromatic ring, followed by the departure of a leaving group. scirp.org
A kinetic and thermodynamic study on the reaction of 4-(4-nitro)phenyl-7-nitrobenzofurazan ether with aniline (B41778) in acetonitrile (B52724) provided detailed parameters, which were supported by computational analysis. researchgate.net The data from this analogous system provides insight into the energetics of such transformations.
| Parameter | TS1 | TS2 | Intermediate 5 |
|---|---|---|---|
| ΔG (kcal/mol) | 49.75 | 28.14 | -15.8 |
| ΔH (kcal/mol) | 35.65 | 16.10 | -15.92 |
| ΔS (cal/mol·K) | -47.31 | -40.40 | -2.48 |
TS1 refers to the transition state for the formation of the σ-complex, while TS2 refers to the transition state for the departure of the leaving group.
The stepwise mechanism of SNAr reactions in these systems proceeds through the formation of a tetrahedral intermediate, commonly known as a Meisenheimer or σ-complex. researchgate.netscirp.org This intermediate is formed by the attack of the nucleophile on the ipso-carbon of the substrate. scirp.org In many cases, these intermediates are transient, but for highly electrophilic systems like nitrobenzofurazans, they can be significantly more stable and have even been isolated and characterized. rsc.orgtandfonline.com
For example, in the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with 1,3,5-tris(N-pyrrolidinyl)benzene, a highly stable Wheland intermediate (a type of σ-complex) was successfully isolated. rsc.org Similarly, the reaction of a nitrobenzoxadiazole derivative with glutathione (B108866) (GSH) was found to form a σ-complex that was notably stable within the active site of the GSTP1-1 enzyme. tandfonline.com The mechanism for the SNAr reaction of a related nitrobenzofurazan ether with aniline explicitly shows the formation of a σ-complex intermediate prior to the loss of the phenoxy leaving group. researchgate.net
The nitro group in this compound systems is a key functional group that dictates much of the molecule's reactivity and also serves as a site for further chemical transformations. cymitquimica.com
A common reaction involving the nitro group is its reduction to a primary amine. This transformation can significantly alter the electronic properties and biological activity of the resulting molecule.
More unusual reactivity has also been observed. In reactions of 5-chloro-4-nitrobenzofurazan with 1,3,5-tris(N-morpholinyl)benzene in the presence of triethylamine, an unexpected product was formed. rsc.org This product resulted from the formal shift of the nitro group from the C-4 to the C-5 position of the benzofurazan (B1196253) ring, with the nucleophile occupying the C-4 position. rsc.org A tentative mechanism proposed for this nitro group shift involves the formation of a three-membered nitrogen ring intermediate. rsc.org The nitro group may also play a role in assisting the removal of a proton from the sp3 carbon of the Wheland intermediate during the substitution reaction. rsc.org
The reactivity of the this compound system with amines can be viewed in two ways: the reaction of the electrophilic ring and the reaction of the exocyclic amine group. The predominant reaction between the electrophilic nitrobenzoxadiazole ring and amines is nucleophilic aromatic substitution, as detailed previously. mdpi.com For instance, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a well-known reagent that readily reacts with primary and secondary amines to yield highly fluorescent NBD-amino derivatives. mdpi.com This reaction is a rapid and high-yielding nucleophilic substitution. mdpi.com
Separately, the exocyclic amine at position 5 of the title compound has the potential to undergo condensation reactions with carbonyl compounds like aldehydes and ketones. semanticscholar.orgmdpi.com This type of reaction typically proceeds through the nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate. mdpi.com Subsequent dehydration of this unstable intermediate leads to the formation of a stable imine, also known as a Schiff base. mdpi.com The synthesis of Schiff bases from heterocyclic amines and various aldehydes is a well-established method for creating new, larger molecular structures. semanticscholar.org
Computational and Theoretical Chemistry Approaches
Computational methods are powerful tools for elucidating the complex reaction mechanisms and electronic structures of nitrobenzoxadiazole systems.
Density Functional Theory (DFT) has been extensively applied to study the reactivity of nitrobenzoxadiazole derivatives. researchgate.netresearchgate.net These theoretical studies provide deep insights that complement experimental findings.
For the nucleophilic aromatic substitution reaction of 4-(4-nitro)phenoxy-7-nitrobenzofurazan with aniline, DFT calculations at the M06-2X/6-31+G(d,p) level were used to map the potential energy surface of the reaction. researchgate.net These calculations helped to identify transition states and intermediates, and the resulting thermodynamic and kinetic parameters were in agreement with experimental data, supporting a stepwise mechanism. researchgate.net The optimized structures of reactants, intermediates, transition states, and products were determined, confirming the proposed reaction pathway. researchgate.net
DFT has also been employed to investigate the photophysical properties and internal motions of 4-aminonitrobenzoxadiazole derivatives. acs.org Such studies help to understand the relationship between molecular structure and fluorescence properties. Furthermore, DFT calculations have been used to confirm the optimized geometries and assign IR bands and NMR chemical shifts for metal complexes of related fluorescent heterocyclic ligands, showing good agreement with experimental values. researchgate.net
Molecular Modeling and Simulation of Reaction Mechanisms
Molecular modeling and simulation are instrumental in visualizing and understanding the intricate details of reaction mechanisms at the atomic level. Reactive molecular dynamics (ReaxFF-MD) simulations, for instance, can be used to explore the initial decomposition pathways of energetic materials under various conditions, such as shock loading. mdpi.com These simulations can reveal complex reaction networks, including the formation of clusters and the primary dissociation steps. mdpi.com
For reactions in solution, molecular dynamics simulations can provide insights into the role of the solvent and the dynamics of structural rearrangements. nih.gov In the context of this compound systems, simulations can be employed to study nucleophilic substitution reactions, detailing the approach of the nucleophile, the formation of the intermediate complex, and the departure of the leaving group. researchgate.net These simulations can also shed light on the role of intermolecular interactions, such as hydrogen bonding, in influencing the reaction pathway. nih.gov
By combining quantum mechanical calculations with molecular dynamics, a more complete picture of the reaction mechanism can be obtained, bridging the gap between static electronic structure calculations and the dynamic nature of chemical reactions.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.govnih.gov This approach allows for the prediction of properties for new or untested compounds based on their molecular descriptors. nih.govyoutube.com
The fundamental steps in a QSPR study involve:
Data Set Selection : A diverse set of compounds with known properties is chosen. nih.gov
Descriptor Generation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include topological, geometrical, electronic, and constitutional descriptors. nih.gov
Statistical Analysis : A statistical method, most commonly multiple linear regression (MLR), is used to build a model that correlates the descriptors with the property of interest. nih.gov
Model Validation : The predictive power of the developed model is rigorously tested using internal and external validation techniques. nih.gov
Analysis of Intramolecular Charge Transfer (ICT) States
The this compound scaffold is a classic example of a molecule exhibiting intramolecular charge transfer (ICT). rsc.org Upon photoexcitation, an electron is promoted from the electron-donating amino group (donor) to the electron-withdrawing nitrobenzoxadiazole moiety (acceptor). rsc.orgacs.org This charge redistribution leads to the formation of an excited state with a significantly larger dipole moment than the ground state. rsc.org
The analysis of ICT states is crucial for understanding the photophysical properties of these compounds, such as their fluorescence and solvatochromism (the change in color with solvent polarity). frontiersin.orgresearchgate.net The energy of the ICT state is highly sensitive to the polarity of the surrounding medium; more polar solvents tend to stabilize the highly polar ICT state, resulting in a red-shift of the fluorescence emission. mdpi.com
Experimental techniques like time-resolved fluorescence spectroscopy are used to study the dynamics of ICT. rsc.org Computational studies complement these experiments by providing detailed information about the electronic structure of the ICT state and the geometric rearrangements that may accompany its formation, such as the twisting of the amino group relative to the aromatic ring, which can lead to a twisted intramolecular charge transfer (TICT) state. mdpi.comrsc.org In some cases, the ICT process is responsible for the large Stokes' shift observed in these molecules. frontiersin.orgresearchgate.netacs.org
Investigation of Excited State Symmetry Breaking
In symmetric molecules with multiple donor-acceptor branches, a phenomenon known as excited-state symmetry breaking (ESSB) can occur. unige.chnih.gov Although this compound itself is not a symmetric quadrupolar or octupolar molecule, the principles of ESSB are relevant to the broader class of donor-acceptor systems.
In symmetric multibranched molecules, the initial electronic excitation is often delocalized over the entire molecule. nih.govnih.gov However, in polar solvents, the interaction with the solvent can cause the excitation to localize on a single donor-acceptor branch. unige.chnih.govnih.gov This localization breaks the initial symmetry of the excited state and results in a dipolar excited state. nih.govnih.gov
ESSB can be investigated using ultrafast spectroscopic techniques, such as time-resolved infrared (TRIR) spectroscopy, which can monitor changes in vibrational frequencies that are sensitive to the electronic distribution. nih.govicm.edu.pl The propensity for a molecule to undergo ESSB is influenced by factors such as the length of the donor-acceptor branches, the strength of the inter-branch electronic coupling, and the polarity of the solvent. unige.ch Understanding ESSB is important as it can significantly impact the photophysical and photochemical properties of multibranched dyes. nih.gov
Interactive Data Table
Below is a table summarizing key findings related to the chemical reactivity and mechanistic investigations of systems related to this compound.
| Investigation Area | Key Findings | Techniques Used | Relevant Compounds | Citations |
| Electronic Structures | Characterized by π-π* transitions with significant intramolecular charge transfer character. | DFT, TD-DFT | 2,1,3-Benzoxadiazole derivatives | frontiersin.orgresearchgate.net |
| Potential Energy Surfaces | Mapped reaction pathways and identified transition states for SNAr reactions. | DFT, IRC | Nitrobenzofurazan derivatives | researchgate.net |
| Thermodynamic/Kinetic Parameters | Predicted activation energies and reaction free energies to support reaction mechanisms. | DFT, DSC | 4-Nitrophenyl-7-nitrobenzofurazan ether, Hydrazine 3-nitro-1,2,4-triazol-5-one complex | researchgate.netnih.gov |
| Intramolecular Charge Transfer | ICT from the amino donor to the nitrobenzoxadiazole acceptor upon excitation, leading to large Stokes' shifts. | Time-resolved fluorescence spectroscopy, DFT | 4-Amino-7-nitro-2,1,3-benzoxadiazole derivatives | rsc.orgacs.org |
| Excited State Symmetry Breaking | In symmetric multibranched molecules, excitation localizes on one branch in polar solvents. | Time-resolved IR spectroscopy | Quadrupolar and octupolar A-(π-D)2,3 molecules | nih.govnih.gov |
Advanced Spectroscopic Characterization and Analytical Method Development
Comprehensive Spectroscopic Probes for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular skeleton and the chemical environment of each atom.
The ¹H NMR spectrum of 4-Nitro-2,1,3-benzoxadiazol-5-amine and its derivatives is characterized by distinct signals corresponding to the aromatic protons and the amine proton. In a typical ¹H NMR spectrum, the two aromatic protons on the benzoxadiazole ring appear as doublets due to coupling with each other. For instance, in closely related N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives, these aromatic protons are observed at approximately 8.4-8.5 ppm and 6.4-6.8 ppm. mdpi.comarkat-usa.org The proton of the amino group (NH) typically appears as a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but has been observed at around 9.5 ppm for related structures. mdpi.com
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons of the benzoxadiazole ring are typically found in the aromatic region of the spectrum (approximately 100-150 ppm). mdpi.com
Table 1: Typical NMR Spectroscopic Data for the 4-Amino-7-nitro-2,1,3-benzoxadiazole Moiety
| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic CH | ~ 8.4 - 8.5 (doublet) |
| Aromatic CH | ~ 6.4 - 6.8 (doublet) | |
| Amine NH | Variable, broad signal (e.g., ~9.5) mdpi.com | |
| ¹³C | Aromatic C-N / C-O | ~ 140 - 150 |
| Aromatic C-NO₂ | ~ 136 | |
| Aromatic C-NH₂ | ~ 144 |
Note: Data are inferred from closely related derivatives. mdpi.comarkat-usa.org Exact chemical shifts can vary based on solvent and specific substitution.
For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive atomic connectivity. ipb.pt
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a cross-peak between the two aromatic proton signals would confirm their spatial proximity on the ring. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals long-range couplings between ¹H and ¹³C nuclei (typically over 2-3 bonds). This is particularly powerful for piecing together the molecular structure by connecting different spin systems. For example, it could show correlations from the amine proton to the carbons of the benzoxadiazole ring, confirming the position of the amino group. ipb.pt
These techniques, used in combination, provide a comprehensive and unambiguous confirmation of the molecule's covalent structure. ipb.pt
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. mdpi.comspectroscopyonline.com
The most prominent features are the strong absorption bands from the nitro (NO₂) group. These arise from asymmetric and symmetric stretching vibrations and are typically very intense. spectroscopyonline.com The amino (NH₂) group shows characteristic stretching vibrations, while the aromatic ring has its own set of C-H and C=C stretching and bending vibrations. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | ~ 3340 | Medium-Strong |
| Aromatic (C-H) | Stretch | ~ 3050 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | ~ 1580 - 1550 | Strong |
| Aromatic (C=C) | Stretch | ~ 1600 - 1450 | Medium |
| Nitro (NO₂) | Symmetric Stretch | ~ 1350 | Strong |
| Benzoxadiazole (N-O) | Stretch | ~ 1300 - 1200 | Strong |
Source: Data compiled from spectroscopic studies of related nitroaromatic and benzoxadiazole compounds. mdpi.comspectroscopyonline.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. acs.orgresearchgate.net
For this compound (C₆H₄N₄O₃), the expected molecular weight is approximately 180.12 g/mol . In an ESI-MS experiment, the compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 181. mdpi.com
HRMS would confirm the molecular formula by providing an exact mass measurement. The theoretical exact mass of the [M+H]⁺ ion for C₆H₅N₄O₃⁺ is 181.0356, allowing for unambiguous identification and differentiation from other compounds with the same nominal mass. acs.org Analysis of the fragmentation patterns in MS/MS experiments can further confirm the structure by showing characteristic losses, such as the loss of the nitro group.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. manchester.ac.uk The compound this compound is not itself a radical and is therefore EPR-silent.
However, EPR becomes a critical characterization tool for radical derivatives of this compound. arkat-usa.org For example, if a stable radical moiety, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), is chemically attached to the amino group, the resulting molecule becomes a paramagnetic spin probe. srce.hrresearchgate.net The EPR spectrum of such a derivative would exhibit a characteristic triplet signal due to the hyperfine interaction of the unpaired electron with the ¹⁴N nucleus (I=1) of the nitroxyl (B88944) radical. srce.hr This technique is invaluable for studying the electronic structure and environment of these radical derivatives. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Photophysical Properties and Spectroscopic Response
The photophysical properties of this compound, a member of the nitrobenzofurazan family, are distinguished by its nature as a donor-acceptor (D-A) type dipolar fluorophore. rsc.org The molecule's structure, featuring an electron-donating amino group and an electron-accepting nitro group on the benzoxadiazole core, facilitates intramolecular charge transfer (ICT), which is fundamental to its spectroscopic behavior. rsc.orgresearchgate.netfrontiersin.orgnih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound and its derivatives is characterized by distinct absorption bands in the UV and visible regions of the electromagnetic spectrum.
The absorption bands observed for 4-Nitro-2,1,3-benzoxadiazole (B59055) derivatives are primarily the result of π→π* electronic transitions. researchgate.netfrontiersin.orgnih.govrdd.edu.iq These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In many derivatives, a higher-energy band is associated with the π→π* transition, while a lower-energy band corresponds to a charge-transfer (CT) transition. researchgate.net The electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is a key contributor to the bands in the visible region. researchgate.net For some related 2,1,3-benzoxadiazole structures, absorption maxima around 419 nm are explicitly attributed to π-π* transitions. frontiersin.orgnih.gov The presence of both the amino (donor) and nitro (acceptor) groups facilitates an intramolecular charge transfer (ICT) state, which significantly influences these transitions. researchgate.netfrontiersin.orgnih.gov
The absorption maxima (λmax) for this compound and its derivatives typically present as two main bands. One band is often found in the 312–390 nm range, which can be primarily associated with the nitro group, while a second, lower-energy band appears between 430 and 480 nm, attributed to the benzofurazan (B1196253) moiety. mdpi.com Studies on various derivatives have reported specific λmax values that fall within these ranges. For instance, N,N-Bis(7-nitrobenz[c] rdd.edu.iqresearchgate.netoxadiazol-4-yl)cystamine shows characteristic absorption bands at 329 nm and 460 nm. mdpi.com Other NBD-amine derivatives exhibit two primary bands near 350 nm and 500 nm. researchgate.net The exact position of these maxima can be influenced by the specific substituents and the solvent environment.
Table 1: UV-Vis Absorption Maxima for 4-Nitro-2,1,3-benzoxadiazole Derivatives
| Compound/Derivative | Solvent | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| 4-Amino-7-nitrobenzofurazan | Not Specified | 312–390 nm and 430–480 nm | mdpi.com |
| N,N-Bis(7-nitrobenz[c] rdd.edu.iqresearchgate.netoxadiazol-4-yl)cystamine | Methanol | 329 nm and 460 nm | mdpi.com |
| Mono-NBD derivatives of Oligopropylamines (OPAs) | Not Specified | ~350 nm and ~500 nm | researchgate.net |
| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) derivatives | Not Specified | ~480 nm | researchgate.net |
Fluorescence Spectroscopy
As a prominent fluorophore, this compound's emission properties are a key area of investigation. The fluorescence arises from the radiative decay of the excited state to the ground state.
Upon excitation, derivatives of this compound typically exhibit strong fluorescence emission. mdpi.com For example, after excitation at its lower energy absorption band, N,N-Bis(7-nitrobenz[c] rdd.edu.iqresearchgate.netoxadiazol-4-yl)cystamine shows a fluorescence band at 536 nm. mdpi.com Derivatives used as fluorescent probes have shown emission maxima around 535 nm. researchgate.net
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For some D-π-A-π-D type 2,1,3-benzoxadiazole derivatives, a strong fluorescence emission is noted with a quantum yield of approximately 0.5. frontiersin.orgnih.gov This high quantum efficiency makes these compounds particularly useful as fluorescent labels and probes. mdpi.com
Table 2: Fluorescence Emission Data for 4-Nitro-2,1,3-benzoxadiazole Derivatives
| Compound/Derivative | Excitation Wavelength (λex) | Emission Maxima (λem) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| N,N-Bis(7-nitrobenz[c] rdd.edu.iqresearchgate.netoxadiazol-4-yl)cystamine | 460 nm | 536 nm | Not Specified | mdpi.com |
| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) derivatives | ~470 nm | ~535 nm | Not Specified | researchgate.net |
The fluorescence properties of this compound derivatives are highly sensitive to the polarity of the surrounding medium. acs.org This solvatochromism is a direct consequence of the compound's dipolar nature and the intramolecular charge transfer (ICT) character of its excited state. researchgate.netfrontiersin.orgnih.gov In more polar solvents, the emission spectrum often shifts to longer wavelengths (a red shift) due to the stabilization of the polar excited state.
Research on various 2,1,3-benzoxadiazole fluorophores demonstrates a strong solvent-dependent fluorescence emission. frontiersin.orgnih.gov The significant change in dipole moment between the ground and excited states leads to a large Stokes' shift, which is also influenced by solvent polarity. researchgate.net Furthermore, the efficiency of fluorescence can be affected by the solvent, as the rates of non-radiative decay pathways can be altered by solvent interactions. acs.org Studies have shown that for certain derivatives, the inversion of the amino nitrogen plays a crucial role in determining the fluorescence efficiency, a process that can be influenced by the molecular environment. acs.org
Stokes' Shift Analysis
A significant photophysical characteristic of this compound derivatives is their large Stokes' shift, which is the difference in energy between the positions of the band maxima of the absorption and emission spectra. This property is highly advantageous in fluorescence-based applications as it minimizes self-absorption and improves the signal-to-noise ratio.
Research on various 2,1,3-benzoxadiazole derivatives has shown that these compounds exhibit strong fluorescence with substantial Stokes' shifts. nih.govdergipark.org.tr For instance, certain fluorophores containing the 2,1,3-benzoxadiazole unit display Stokes' shifts in the range of 3,738–3,786 cm⁻¹. nih.govdergipark.org.tr This large shift is often attributed to a significant change in the geometry and electronic distribution of the molecule upon excitation, indicative of an intramolecular charge transfer (ICT) process in the excited state. nih.govdergipark.org.trresearchgate.net In different studies, the Stokes' shifts for various NBD-amino derivatives have been reported to be in the range of 60–90 nm. elsevierpure.com The magnitude of the Stokes' shift can be influenced by the specific substitution on the benzoxadiazole ring and the polarity of the solvent environment. The strong ICT character is a key feature that makes these compounds highly sensitive fluorescent probes. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Species Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. When the non-chiral NBD fluorophore is reacted with a chiral amine or amino acid, the resulting derivative becomes chiral and can be analyzed by CD spectroscopy. This approach is widely used for the enantioselective analysis of various chiral compounds.
The derivatization of chiral primary amines with reagents like NBD-Cl allows for their effective enantioselective separation and analysis. dojindo.com An analytical method for D- and L-amino acids was developed using pre-column derivatization with NBD-F, followed by analysis using a CD detector. nih.gov This method does not require the complete chromatographic separation of the optical isomers to determine the enantiomeric ratio, simplifying the analysis. nih.gov The formation of chiral disulfide bonds in cysteine derivatives of NBD can induce degenerate exciton (B1674681) coupling between two NBD chromophores, leading to intense and distinct Cotton effects in the CD spectrum for each enantiomer. dojindo.com This principle allows for the sensitive chiral sensing and determination of enantiomeric excess in amino acids. dojindo.comacs.org Furthermore, CD spectroscopy has been applied to investigate the chiroptical properties of axially chiral 1,4-dihydropyridine (B1200194) derivatives incorporating the 4-methylamino-7-nitro-2,1,3-benzoxadiazole moiety. nih.gov
Development of Highly Sensitive Analytical Methodologies
The chromogenic and fluorogenic nature of this compound derivatives has been exploited to develop highly sensitive analytical methods for the detection and quantification of a wide range of primary and secondary amine-containing compounds, including amino acids, biogenic amines, and pharmaceuticals. elsevierpure.com The derivatization reagents, primarily NBD-F and NBD-Cl, react with colorless and non-fluorescent analytes to produce intensely colored and fluorescent products, thereby significantly enhancing detection sensitivity. elsevierpure.com
Chromatographic Separation Techniques with Derivatization
Derivatization with NBD reagents is a cornerstone for the chromatographic analysis of amines and amino acids, as it overcomes the challenge of detecting compounds that lack a native chromophore or fluorophore. dergipark.org.tr This strategy is compatible with various chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC).
HPLC and UHPLC coupled with fluorescence or UV-Vis detection are the methods of choice for separating and quantifying NBD-derivatized amines and amino acids. dergipark.org.tr The derivatization imparts favorable chromatographic properties and allows for highly sensitive detection.
A multitude of HPLC and UHPLC methods have been developed for various analytes after derivatization with NBD-F or NBD-Cl. For instance, a rapid UHPLC method combined with a circular dichroism (CD) detector allows for the comprehensive analysis of D- and L-enantiomers of proteinogenic amino acids within 5.5 minutes after pre-column derivatization with NBD-F. nih.govjst.go.jp Two-dimensional HPLC (2D-HPLC) systems have also been employed for the sensitive and selective determination of D-amino acids in complex biological samples, where NBD-F is used for fluorescence derivatization. researchgate.net These methods often utilize reversed-phase columns (e.g., C18) for separation. dergipark.org.trnii.ac.jp The high reactivity of NBD-F and the favorable spectral properties of its derivatives, with excitation near the 488 nm argon ion laser line, also permit the use of laser-induced fluorescence (LIF) detection for enhanced sensitivity. dergipark.org.tr
Table 1: Examples of HPLC/UHPLC Methods for Amine and Amino Acid Analysis using NBD Derivatization
| Analyte(s) | Derivatizing Reagent | Column | Mobile Phase/Elution | Detection | Reference(s) |
|---|---|---|---|---|---|
| D- and L-Amino Acids | NBD-F | Not specified | Not specified | UHPLC with UV and CD detector | nih.govjst.go.jp |
| Biogenic Amines | NBD-F | C8 (5 µm) | Not specified | Capillary LC/MS/MS | nih.gov |
| Secondary Amines | NBD-Cl | Zorbax SIL | Cyclohexane and ethyl acetate (B1210297) (3:2) | Fluorescence | epa.gov |
| Amlodipine (B1666008) | NBD-Cl | C18 | Isocratic | Fluorescence | dergipark.org.trnih.gov |
| Fluvoxamine | NBD-Cl | Not specified | Not specified | Fluorescence | dergipark.org.tr |
| D-Amino Acids in wine | NBD-F | Pirkle type chiral stationary phase | Not specified | Fluorometric | nih.gov |
| Amino Acids | NBD-F | Monolithic silica (B1680970) C18 | Acetonitrile (B52724)/methanol with formic acid | Fluorescence (Ex: 470 nm, Em: 530 nm) | researchgate.netnii.ac.jp |
Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation.
Pre-column Derivatization: This is the most common approach used with NBD reagents. dergipark.org.tr It involves reacting the sample with the derivatizing agent in a vial before injection into the chromatograph. This strategy offers flexibility in reaction conditions (e.g., temperature, time, pH) to ensure complete derivatization and allows for the removal of excess reagent if necessary. dergipark.org.tr NBD-F is highly reactive and can label primary and secondary amines under mild conditions, such as heating at 60-70°C for a few minutes in a slightly alkaline buffer (pH 8-10). dergipark.org.trdojindo.com NBD-F is often preferred over NBD-Cl due to its higher reactivity. dergipark.org.trresearchgate.net This pre-column strategy has been successfully applied to the analysis of amino acids, biogenic amines, and various pharmaceuticals in diverse matrices, including food samples and biological fluids. nih.govnih.govnih.govnih.gov
Post-column Derivatization: In this mode, the derivatizing reagent is continuously added to the column effluent using a second pump, with the reaction occurring in a reactor coil before the detector. dergipark.org.tr This method is advantageous as it requires less sample preparation and can be more reproducible since the process is automated. dergipark.org.tr However, for NBD reagents, post-column derivatization has been found to yield insufficient signal intensities in some applications, making pre-column derivatization the more favored technique. researchgate.netnih.gov Nevertheless, post-column derivatization of amino acids and thiols with NBD-F has been successfully demonstrated, especially since the hydrolyzed reagent (NBD-OH) is non-fluorescent under acidic conditions, minimizing background interference. acs.orgtcichemicals.com
Spectrophotometric and Spectrofluorimetric Assays
The formation of stable, intensely colored, and highly fluorescent products upon reaction with amines makes NBD-Cl and NBD-F excellent reagents for developing simple and sensitive spectrophotometric and spectrofluorimetric assays. researchgate.netscielo.brsemanticscholar.org These methods are particularly useful for quantifying drugs and other molecules containing primary or secondary amino groups in bulk forms and pharmaceutical formulations, often without the need for prior chromatographic separation. scielo.br
The reaction is typically carried out in an alkaline medium (e.g., borate (B1201080) buffer pH 8-11) to facilitate the nucleophilic substitution. researchgate.netmdpi.com The resulting NBD-amine derivative exhibits a maximum absorption wavelength (λmax) around 460-475 nm. researchgate.netresearchgate.net For spectrofluorimetric analysis, the derivatives are typically excited near their absorption maximum (e.g., 470-485 nm) and show strong fluorescence emission at longer wavelengths, generally around 530-542 nm. researchgate.netdojindo.comtcichemicals.comresearchgate.net The excellent spectral properties and the high reactivity of the reagents allow for the development of validated, sensitive, and selective assays for a variety of analytes. scielo.brresearchgate.net
Table 2: Spectrophotometric and Spectrofluorimetric Assay Parameters for NBD-Derivatives
| Analyte(s) | Derivatizing Reagent | Method | λmax (abs) / λex/λem (flu) | Reaction Conditions | Reference(s) |
|---|---|---|---|---|---|
| Finasteride | NBD-Cl | Spectrophotometric | 467 nm | pH 11.0 | researchgate.net |
| Thiamine | NBD-Cl | Spectrofluorimetric | 472 nm / 562 nm | pH 10.5 | researchgate.net |
| Amines/Amino Acids | NBD-F | Spectrofluorimetric | 470 nm / 530 nm | pH 8.0, 60°C, 1 min | dojindo.comtcichemicals.com |
| Pirlindole (PLZ) | NBD-F | Spectrophotometric / Spectrofluorimetric | 473 nm / 473 nm/541 nm | pH 8, Borate buffer | researchgate.net |
| Secondary amine drugs | NBD-Cl | Spectrophotometric / Spectrofluorimetric | ~460 nm / Not specified | Alkaline medium, 60-80°C | scielo.br |
| Taurine | NBD-F | Spectrofluorimetric | 485 nm / 542 nm | pH 10, 50°C, 30 min | researchgate.net |
| Acetylcysteine/Captopril | NBD-Cl | Spectrophotometric | 417 nm / 420 nm | pH 9, Methanol | semanticscholar.org |
Kinetic Spectrophotometry in Reaction Monitoring
Kinetic spectrophotometry is a valuable technique for studying reaction rates and for the quantitative analysis of analytes based on their reaction kinetics. Methods using 4-nitro-2,1,3-benzoxadiazole derivatives leverage the time-dependent formation of a colored product.
A kinetic spectrophotometric method was developed for the determination of amlodipine besylate, based on its condensation reaction with 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl). researchgate.net The reaction, conducted in an alkaline buffer (pH 8.6), produces a highly colored product whose formation is monitored by measuring the absorbance at 470 nm over time. researchgate.net By optimizing reaction conditions such as pH, temperature, and reagent concentration, the initial rate and fixed-time methods can be used to construct calibration graphs for quantifying the analyte. researchgate.net For the reaction between amlodipine and NBD-Cl, the activation energy was calculated to be 6.74 kcal/mole. researchgate.net
This approach allows for the determination of concentration by measuring the rate of the reaction, which is proportional to the analyte's concentration. The precision of such a method for amlodipine was found to be satisfactory, with relative standard deviations between 0.85% and 1.76%. researchgate.net
Furthermore, the reaction kinetics of NBD-amines are crucial in other applications, such as the development of H₂S scavengers. rsc.org In these studies, the thiolysis reaction of NBD-amines with H₂S is monitored to measure reaction rates. rsc.org For example, the reaction of one NBD-amine derivative with H₂S showed a clear shift in the absorbance peak from 490 nm to 540 nm, with an isosbestic point at 510 nm, indicating a clean transformation. rsc.org Such kinetic studies are fundamental to understanding the mechanism and efficiency of these chemical processes. rsc.org
Table 2: Kinetic Parameters for Reactions Involving NBD Derivatives
Compound Index
Table 3: List of Mentioned Compounds
Applications in Advanced Chemical Systems and Research
Reagents in Sophisticated Organic Synthesis
The reactivity of the amino group and the electrophilic nature of the benzoxadiazole ring system render 4-Nitro-2,1,3-benzoxadiazol-5-amine a versatile reagent in the construction of more complex molecules.
Intermediates for the Construction of Complex Chemical Architectures
This compound serves as a crucial intermediate in the synthesis of elaborate chemical structures. Its derivatives are key components in creating new electron-donor and -acceptor architectures. For instance, its reaction with other aromatic compounds can lead to the formation of highly conjugated systems with interesting electronic properties. rsc.org The amino group provides a reactive site for nucleophilic substitution reactions, allowing for the attachment of various functional groups and the extension of the molecular framework.
Building Blocks for Novel Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of novel heterocyclic compounds. rdd.edu.iqgsconlinepress.comnih.gov By reacting the amino group with suitable reagents, it is possible to construct new ring systems fused to the benzoxadiazole core. For example, it has been used in the synthesis of new triazole derivatives. rdd.edu.iq The resulting complex heterocyclic structures often exhibit unique photophysical or biological properties, making them targets for further investigation in medicinal chemistry and materials science. rsc.orgontosight.ai
Probes and Labels in Chemical Sensing and Detection
The 4-nitro-2,1,3-benzoxadiazole (B59055) moiety is a well-known fluorophore, and its derivatives are widely employed as probes and labels in analytical chemistry.
Fluorogenic and Chromogenic Derivatization Agents for Analytical Chemistry
This compound and its activated analogues, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are extensively used as derivatizing agents. researchgate.netmdpi.comdergipark.org.trsemanticscholar.org These reagents react with colorless and non-fluorescent analytes containing primary or secondary amino groups, such as amino acids and amines, to form highly fluorescent and colored derivatives. mdpi.com This transformation enables their sensitive detection and quantification using techniques like high-performance liquid chromatography (HPLC) with fluorescence or UV-Vis detection. mdpi.comdergipark.org.trnih.govnih.gov The high reactivity of NBD-F with both primary and secondary amines makes it a particularly promising labeling reagent. researchgate.netresearchgate.net
| Derivatization Reagent | Analyte Type | Detection Method | Reference |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amino Acids | Capillary Electrophoresis with Laser-Induced Fluorescence | nih.govacs.org |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amino Acid Enantiomers | HPLC with Fluorometric Detection | nih.gov |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Amines, Amino Acids | HPLC | dergipark.org.tr |
| N-(4-nitro-2,1,3-benzoxadiazoyl-7-yl)-N-methyl-2-aminoacetohydrazide (NBD-CO-Hz) | Carboxylic Acids | HPLC with Fluorometric Detection | nih.gov |
Fluorescent Probes for Metal Ion Complexation Studies
Derivatives of this compound have been developed as fluorescent probes for the detection of various metal ions. researchgate.netnih.gov The design of these probes often involves attaching a specific metal-binding group to the 4-amino position. Upon complexation with a target metal ion, the electronic properties of the fluorophore are altered, leading to a change in its fluorescence intensity or a shift in its emission wavelength. researchgate.net For example, a derivative of 4-amino-7-nitro-2,1,3-benzoxadiazole has been successfully used as a fluorescent probe for the selective detection of mercury ions (Hg²⁺). researchgate.netnih.gov Another derivative, 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole, acts as a colorimetric probe for the rapid and visual detection of Hg²⁺, exhibiting a distinct color change from orange to violet upon binding. nih.gov
| Probe | Target Ion | Detection Principle | Reference |
| 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole | Hg²⁺ | Fluorescence Enhancement | nih.gov |
| 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole | Hg²⁺ | Colorimetric Change | nih.gov |
| NBD-based chemosensor | Hg²⁺ | Chelation-Enhanced Fluorescence | researchgate.net |
Detection of Pollutants and Toxins in Environmental Research
The application of this compound-based derivatization extends to environmental analysis for the detection of pollutants and toxins. researchgate.netsolubilityofthings.com For instance, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been used as a derivatizing agent for the sensitive determination of the cyanobacterial neurotoxin anatoxin-a in water samples via HPLC with fluorimetric detection. mdpi.comeuropa.eu Similarly, 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) has been developed as a reagent for monitoring airborne isocyanates, which are known respiratory sensitizers. nih.gov The high reactivity and favorable spectroscopic properties of these NBD derivatives enable the detection of trace levels of environmental contaminants.
Contributions to Materials Science Research
The 4-nitro-2,1,3-benzoxadiazole (NBD) scaffold, particularly with an amine functional group, represents a significant building block in materials science. The inherent electronic properties of this structure, characterized by a potent electron-donating amino group and a strong electron-withdrawing nitro group, create a classic donor-acceptor (D-A) system. nih.govmdpi.com This arrangement is fundamental to the molecule's utility in developing advanced materials with tailored optical and electronic properties. Its derivatives are of interest in medicinal chemistry, organic synthesis, and materials science for their potential as fluorescent probes and intermediates. cymitquimica.com
Development of Novel Luminescent Materials
The unique structure of this compound and its derivatives makes them highly valuable in the creation of novel luminescent materials. The fluorescence of these compounds originates from an intramolecular charge transfer (ICT) mechanism, where the amino group acts as the electron donor and the nitro group serves as the acceptor. nih.gov This process results in compounds that are often intensely colored and fluorescent. mdpi.com
A common strategy for developing these materials involves using a reactive precursor, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which is itself non-fluorescent. mdpi.com This precursor readily undergoes a nucleophilic aromatic substitution reaction with a wide range of primary and secondary amines to yield highly fluorescent NBD-amine derivatives. nih.govmdpi.com This versatility allows for the synthesis of a diverse library of fluorescent materials by simply varying the amine reactant. mdpi.comresearchgate.net
Furthermore, researchers have developed "fluorogenic" systems where a non-fluorescent NBD precursor is chemically transformed into the highly fluorescent NBD-amine. biomol.comcaltagmedsystems.co.uk A notable example is 4-azido-4-nitro-2,1,3-benzoxadiazole, a non-fluorescent azido (B1232118) compound that can be converted to the fluorescent amino version. biomol.comcaltagmedsystems.co.uk This "turn-on" capability is particularly useful for creating materials that only become luminescent under specific conditions. The photophysical properties of NBD-amines are characterized by excitation and emission spectra in the visible range, with fluorescence that can remain stable across a wide pH range. chemodex.com
Table 1: Photophysical Properties of Selected NBD-Amine Derivatives
| Compound/Derivative | Excitation Wavelength (Ex) | Emission Wavelength (Em) | Reference |
|---|---|---|---|
| N-monoalkyl NBD amines (general) | - | > 420 nm | nih.gov |
| NBD-amine (from azide (B81097) precursor) | 454 nm | 550 nm | biomol.comcaltagmedsystems.co.uk |
| 7-Amino-4-nitro-2,1,3-benzoxadiazole | 472 nm | - | chemodex.com |
| General NBD derivatives | - | 450 - 550 nm | acs.org |
Application in Sensors and Electronic Devices (e.g., field-effect transistors)
The unique electronic and optical properties of this compound derivatives have led to their application in sensors and electronic devices.
Sensors
The NBD-amine scaffold is widely employed to construct fluorescent probes and chemosensors for detecting various analytes. nih.govchemimpex.com The principle often relies on a chemical reaction that either forms the fluorescent NBD-amine from a non-fluorescent precursor or modulates its existing fluorescence. nih.gov
A prominent application is in the detection of hydrogen sulfide (B99878) (H₂S). nih.govrsc.org Certain NBD-amine derivatives undergo a specific H₂S-mediated thiolysis reaction. rsc.org This chemical transformation cleaves a C-N bond, leading to a distinct colorimetric and/or fluorescent response that allows for the quantification of H₂S. nih.gov Kinetic studies have shown that modifying the amine component of the molecule, for instance by incorporating positively-charged groups, can significantly increase the reaction rate with H₂S, making the sensors more efficient. rsc.org
Table 2: Kinetic Data for Thiolysis of NBD-Amine Derivatives by H₂S at 25°C
| Compound | Second-Order Rate Constant (k₂) | Reference |
|---|---|---|
| NBD-S5 (Cationic) | 70.2 M⁻¹s⁻¹ (Absorbance) / 71.6 M⁻¹s⁻¹ (Fluorescence) | rsc.org |
| NBD-S8 (Cationic) | 76.2 M⁻¹s⁻¹ (Absorbance) / 78.3 M⁻¹s⁻¹ (Fluorescence) | rsc.org |
Electronic Devices
Derivatives of 2,1,3-benzoxadiazole are recognized for their utility in organic electronics. frontiersin.org Specifically, compounds from this class have been applied in the development of organic field-effect transistors (OFETs), also known as organic thin-film transistors (OTFTs). frontiersin.orgchemenu.com
The effectiveness of these molecules in electronic devices stems from their donor-acceptor architecture. Incorporating heterocyclic units with both electron-donating (like the amine group) and electron-accepting (like the nitro group) components into a molecular structure can increase electronic conjugation and favorably alter the performance of organic electronic devices. frontiersin.org The defined structure of this compound and its analogues makes them suitable candidates for building blocks in the synthesis of advanced semiconductor materials for transistors and other electronic components. frontiersin.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
